Decyl 2-chloroacetate

Organic synthesis Chloroacetate reactivity Ethylene oxide insertion

Decyl 2-chloroacetate (CAS 6974-05-6) is an organic compound belonging to the chloroacetate ester family, with the molecular formula C12H23ClO2 and a molecular weight of 234.76 g/mol. It is characterized by a decyl alkyl chain (C10) esterified to a chloroacetic acid moiety.

Molecular Formula C12H23ClO2
Molecular Weight 234.76 g/mol
CAS No. 6974-05-6
Cat. No. B1361533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecyl 2-chloroacetate
CAS6974-05-6
Molecular FormulaC12H23ClO2
Molecular Weight234.76 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC(=O)CCl
InChIInChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-8-9-10-15-12(14)11-13/h2-11H2,1H3
InChIKeyWLAYVQKPZABXSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decyl 2-chloroacetate (CAS 6974-05-6): Physical Properties and Procurement Specifications for Research and Industrial Use


Decyl 2-chloroacetate (CAS 6974-05-6) is an organic compound belonging to the chloroacetate ester family, with the molecular formula C12H23ClO2 and a molecular weight of 234.76 g/mol [1]. It is characterized by a decyl alkyl chain (C10) esterified to a chloroacetic acid moiety. The compound appears as a liquid with a density of 0.972 g/cm³, a boiling point of 274.5°C at 760 mmHg, a flash point of 147.2°C, and a refractive index of 1.444 . It is commercially available at minimum purity specifications of 95% from established chemical suppliers .

Why Decyl 2-chloroacetate Cannot Be Simply Replaced by Shorter-Chain or Longer-Chain Chloroacetate Esters


Chloroacetate esters of varying alkyl chain lengths exhibit distinct physicochemical properties and reactivity profiles that preclude interchangeable use without altering experimental outcomes. The alkyl chain length directly influences solubility, volatility, and partitioning behavior, which in turn affects reaction yields in synthetic applications and performance characteristics in derived products such as surfactants [1]. Specifically, the decyl (C10) chain occupies a critical position in the homologous series, offering a distinct balance of hydrophobicity and molecular mobility that differs quantitatively from both shorter (octyl, hexyl) and longer (dodecyl, tetradecyl) analogs. The branching and increasing length of the alkyl chain demonstrably diminishes reaction yields in insertion reactions with ethylene oxide, confirming that alkyl chain identity is not merely a passive structural feature but an active determinant of synthetic efficiency [2].

Decyl 2-chloroacetate (CAS 6974-05-6): Quantitative Comparative Evidence Against Closest Analogs


Comparative Reactivity: Decyl vs. t-Butyl, Hexyl, and Octyl Chloroacetates in Ethylene Oxide Insertion

In a direct comparative study of alkyl chloroacetate reactivity with ethylene oxide (EO) in N,N-dimethylacetamide (DMA) catalyzed by zinc chloride, decyl chloroacetate yielded 19% of the corresponding alkyl 2-chloroethoxyacetate product [1]. Under identical experimental conditions, t-butyl chloroacetate produced the highest yield at 33%, while hexyl chloroacetate yielded 28% and octyl chloroacetate yielded 22%. The study explicitly established that both branching and increasing alkyl chain length diminish reaction yield in this insertion reaction [1].

Organic synthesis Chloroacetate reactivity Ethylene oxide insertion

Antimicrobial Activity: MIC Value Against E. coli and S. aureus

Decyl 2-chloroacetate demonstrates bactericidal activity against both Gram-negative and Gram-positive bacteria with a reported minimum inhibitory concentration (MIC) value of 0.1% against Escherichia coli and Staphylococcus aureus . The compound's antimicrobial mechanism is attributed to inhibition of fatty acid biosynthesis via enzyme binding in the acyl-CoA ester formation pathway, as well as inhibition of hydrolases involved in amino acid and nucleic acid metabolism .

Antimicrobial Bactericidal Minimum inhibitory concentration

Enzymatic Hydrolysis Kinetics: Lipase-Catalyzed Behavior in Biphasic Systems

Decyl chloroacetate has been employed as a model substrate for studying lipase-catalyzed hydrolysis kinetics in aqueous-organic biphasic systems [1]. Initial rates were determined for Pseudomonas cepacia lipase (PcL)-catalyzed hydrolysis of decyl chloroacetate in dynamic emulsions with various organic solvents including isooctane, toluene, dibutyl ether, and methyl isobutyl ketone. The thermodynamic equilibrium and corrected kinetic constants for this reaction appeared to be similar across various solvent systems, and the kinetics in an isooctane-aqueous biphasic system were adequately described by a ping-pong mechanism rate equation [1].

Enzymatic hydrolysis Lipase catalysis Biphasic systems

Physicochemical Property Differentiation: Decyl Chain Effects on Derived Surfactant Properties

In the synthesis of N-[2-(alkylamino)ethyl]glycine dihydrochloride ampholytic surfactants derived from alkyl chloroacetates, the alkyl chain length demonstrates a predictable quantitative relationship with critical micelle concentration (CMC) [1]. CMC values determined by surface tension and conductivity measurements decreased from 0.24 mol/L for the octyl derivative to 0.0030 mol/L for the tetradecyl derivative, with a linear relationship observed between the logarithm of CMC and the number of carbon atoms in the alkyl chain [1]. Decyl (C10) chloroacetate occupies an intermediate position in this homologous series, providing a CMC value that balances adequate water solubility with sufficient hydrophobicity for surface activity.

Surfactant synthesis CMC Structure-property relationships

Decyl 2-chloroacetate (CAS 6974-05-6): Validated Application Scenarios Based on Quantitative Evidence


Synthetic Intermediate for Ampholytic Surfactant Development

Decyl 2-chloroacetate serves as an alkylating agent for the synthesis of ampholytic surfactants when reacted with N-alkylethylenediamines [1]. The C10 chain length provides an intermediate critical micelle concentration (CMC) between shorter (octyl) and longer (tetradecyl) homologs, enabling fine-tuning of surfactant performance characteristics. The linear relationship between log(CMC) and alkyl chain carbon number established for this series allows researchers to predict surfactant properties and select decyl chloroacetate when intermediate surface activity is desired [1].

Model Substrate for Lipase-Catalyzed Hydrolysis Studies

Decyl chloroacetate has been validated as a substrate for studying Pseudomonas cepacia lipase kinetics in biphasic aqueous-organic systems, with established ping-pong mechanism kinetics and consistent thermodynamic parameters across multiple solvent systems including isooctane, toluene, dibutyl ether, and methyl isobutyl ketone [2]. This compound is appropriate for research programs investigating lipase behavior, enzymatic ester hydrolysis, or biocatalytic process development requiring a well-characterized chloroacetate ester substrate.

Precursor for Ethylene Oxide-Derived Chloroethoxyacetates

Decyl 2-chloroacetate undergoes ethylene oxide insertion into its C-Cl bond under ZnCl₂ catalysis in N,N-dimethylacetamide to yield decyl 2-chloroethoxyacetate [3]. With an established yield of 19% under optimized conditions (110-120°C, ZnCl₂ at 1/30-1/10 molar ratio), researchers can use this compound to access novel chloroethoxyacetate derivatives. The documented structure-reactivity relationship—showing decreasing yield with increasing alkyl chain length from t-butyl (33%) to decyl (19%)—informs synthetic planning and product isolation strategies [3].

Building Block for Quaternary Ammonium Bactericidal Agents

As an intermediate in the synthesis of bactericidal quaternary ammonium salts, decyl 2-chloroacetate can be quaternized with tertiary amines due to activation of the halogen by the alkoxycarbonyl group . The compound's inherent antimicrobial activity (MIC 0.1% against E. coli and S. aureus) suggests that derived quaternary ammonium compounds may exhibit enhanced or modulated bactericidal properties . This positions decyl 2-chloroacetate as a candidate for synthesizing novel antimicrobial agents with decyl chain hydrophobicity.

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